
Diisopropyl benzoylamidophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diisopropyl benzoylamidophosphate is an organophosphorus compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of diisopropyl groups, a benzoyl group, and a phosphoramidate moiety, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diisopropyl benzoylamidophosphate typically involves the reaction of benzoyl chloride with diisopropyl phosphoramidate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran. The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Diisopropyl benzoylamidophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzoyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of functionalized phosphoramidates.
科学的研究の応用
Diisopropyl benzoylamidophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of phosphatase enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving dysregulated phosphatase activity.
Industry: It is used in the development of flame retardants, plasticizers, and other specialty chemicals.
作用機序
The mechanism of action of diisopropyl benzoylamidophosphate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition is often irreversible, making it a potent inhibitor of enzymes like acetylcholinesterase. The molecular pathways involved include the formation of a stable enzyme-inhibitor complex, which disrupts normal enzymatic function.
類似化合物との比較
Similar Compounds
Diisopropyl fluorophosphate: A well-known enzyme inhibitor used in biochemical research.
Diisopropyl methylphosphonate: Studied for its applications in chemical warfare agent degradation.
Benzoyl phosphates: A class of compounds with similar structural features and reactivity.
Uniqueness
Diisopropyl benzoylamidophosphate is unique due to its specific combination of diisopropyl and benzoyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where selective inhibition of enzymes is required, as well as in the synthesis of complex organophosphorus compounds.
特性
CAS番号 |
3808-08-0 |
|---|---|
分子式 |
C13H20NO4P |
分子量 |
285.28 g/mol |
IUPAC名 |
N-di(propan-2-yloxy)phosphorylbenzamide |
InChI |
InChI=1S/C13H20NO4P/c1-10(2)17-19(16,18-11(3)4)14-13(15)12-8-6-5-7-9-12/h5-11H,1-4H3,(H,14,15,16) |
InChIキー |
XGRJGMZUZVGTHF-UHFFFAOYSA-N |
正規SMILES |
CC(C)OP(=O)(NC(=O)C1=CC=CC=C1)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(5Z)-3-benzyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11960730.png)
![2-Hydroxy-3-[(2-hydroxy-4-oxo-chromen-3-yl)-(4-propan-2-ylphenyl)methyl]chromen-4-one](/img/structure/B11960738.png)

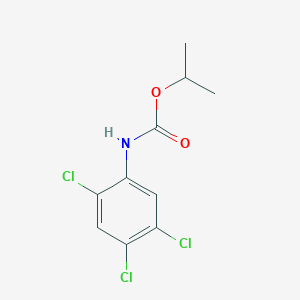
![4-(Dimethylamino)benzaldehyde [7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11960748.png)
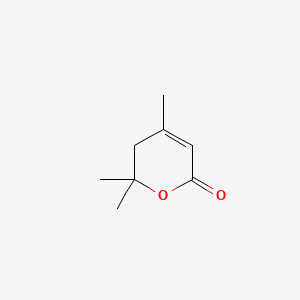
![1-(Bromomethyl)-3-[3-(bromomethyl)benzyl]benzene](/img/structure/B11960753.png)
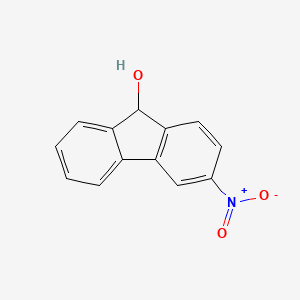
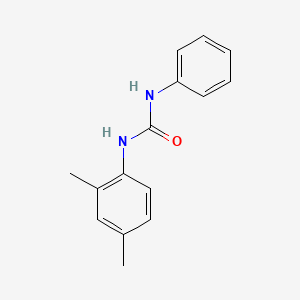
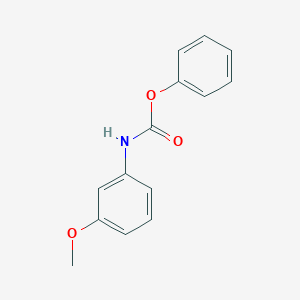
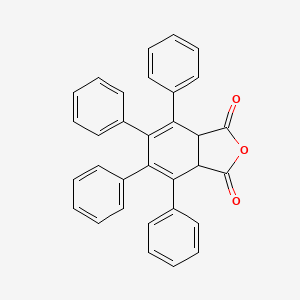
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide](/img/structure/B11960797.png)
